molecular formula C15H9Cl2F3 B8114566 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene

1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene

Cat. No.: B8114566
M. Wt: 317.1 g/mol
InChI Key: ISPYNXGXZRLLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the reaction of 1,3-dichlorobenzene with trifluoropropene under specific conditions. The process includes chlorination and subsequent reactions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor (AhR). It acts as a selective and high-affinity agonist for AhR, influencing various cellular pathways and gene expression . This interaction can lead to changes in protein synthesis and cellular responses, making it a valuable tool for studying receptor-mediated effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for the aryl hydrocarbon receptor and selective biological activity make it particularly valuable for research applications .

Properties

IUPAC Name

1,3-dichloro-5-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYNXGXZRLLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694024
Record name 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688348-33-6
Record name 1,3-Dichloro-5-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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